molecular formula C28H25N5O4 B2699597 7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-77-2

7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2699597
CAS RN: 1040646-77-2
M. Wt: 495.539
InChI Key: LJYLCCLDZXJMEJ-UHFFFAOYSA-N
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Description

7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H25N5O4 and its molecular weight is 495.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties Compounds containing benzofuran and piperazine structures are synthesized for various applications in medicinal chemistry. For instance, Abdelhamid et al. (2012) detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazines and other heterocycles with a benzofuran moiety, demonstrating the versatility of these compounds in chemical synthesis Abdelhamid, A., Fahmi, A., & Alsheflo, A. A. M. (2012).

Biological Activities Benzofuran and piperazine derivatives have shown a wide range of biological activities. For example, Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB, demonstrating significant antimicrobial activity Reddy, K., et al. (2014). Similarly, Mekky et al. (2020) reported on bis(pyrazole-benzofuran) hybrids that act as potent bacterial biofilm and MurB inhibitors, highlighting their potential in addressing bacterial resistance Mekky, A. E. M. M., & Sanad, S. (2020).

properties

IUPAC Name

7-[4-(1-benzofuran-2-carbonyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-2-30-17-21(25-22(18-30)27(35)33(29-25)20-9-4-3-5-10-20)26(34)31-12-14-32(15-13-31)28(36)24-16-19-8-6-7-11-23(19)37-24/h3-11,16-18H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYLCCLDZXJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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